

A Technical Guide to 2-Bromo-5-(trifluoromethyl)thiazole

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Compound of Interest

Compound Name: 2-Bromo-5-(trifluoromethyl)thiazole

Cat. No.: B1288848

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IUPAC Name: 2-bromo-5-(trifluoromethyl)-1,3-thiazole[1]

This technical guide provides an in-depth overview of **2-Bromo-5-(trifluoromethyl)thiazole**, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document details its chemical properties, a representative synthetic protocol, and its applications as a versatile building block for creating novel therapeutic agents. Furthermore, it outlines standard experimental protocols for evaluating the biological activity of its derivatives.

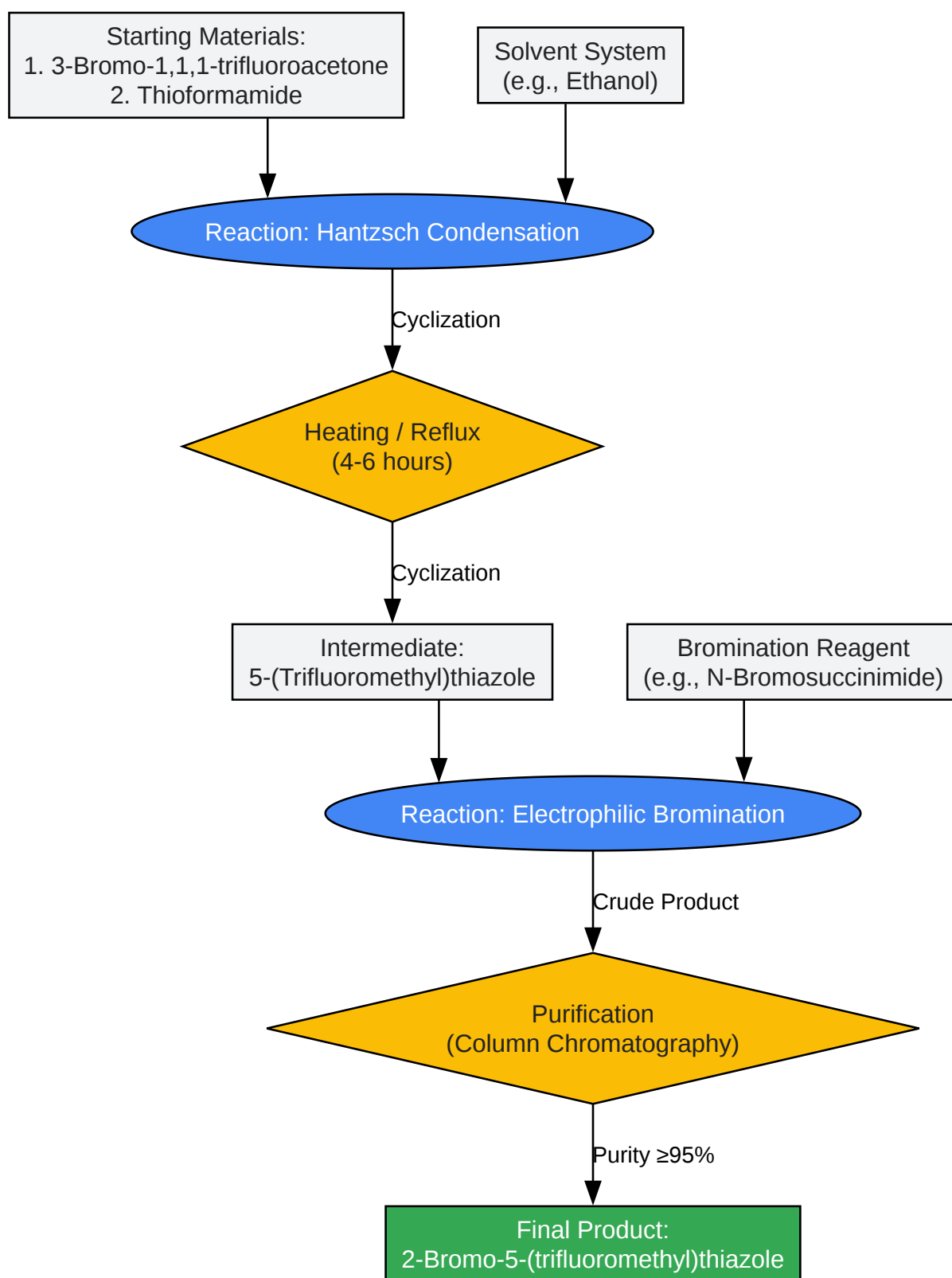
Chemical and Physical Properties

2-Bromo-5-(trifluoromethyl)thiazole is a halogenated and fluorinated heterocyclic compound. The presence of the trifluoromethyl group often enhances metabolic stability and lipophilicity in derivative molecules, while the bromine atom serves as a key reactive handle for further chemical modifications through cross-coupling reactions.[2] Key quantitative data for this compound are summarized below.

Property	Value	Source
CAS Number	1209458-80-9	[1]
Molecular Formula	C ₄ HBrF ₃ NS	[1]
Molecular Weight	232.02 g/mol	[1]
Physical State	Liquid	[1]
Purity	Typically ≥95%	[1]
InChI Key	UFZHUWFGWBQZTL-UHFFFAOYSA-N	[1]
Storage Temperature	2-8°C under inert atmosphere	
Hazard Statements	H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	[1]

Synthesis and Experimental Protocols

The synthesis of substituted thiazoles is most commonly achieved via the Hantzsch thiazole synthesis.[3][4] This method involves the condensation reaction between an α -haloketone and a thioamide. For **2-Bromo-5-(trifluoromethyl)thiazole**, a plausible synthetic route would involve the reaction of a suitable α -haloketone bearing a trifluoromethyl group with a bromine-containing thioamide equivalent, or a subsequent bromination step.



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Caption: A representative workflow for the synthesis of **2-Bromo-5-(trifluoromethyl)thiazole**.

This protocol is a generalized procedure based on the Hantzsch synthesis used for related fluorinated thiazoles.[\[4\]](#)[\[5\]](#)

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve the appropriate α -haloketone (e.g., 2-bromo-4'-fluoroacetophenone, 1.0 eq) and a substituted thiosemicarbazone (1.0 eq) in absolute ethanol.
- **Condensation:** Heat the reaction mixture to reflux and maintain for 4-5 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).
- **Isolation:** Upon completion, allow the mixture to cool to room temperature. A precipitate will often form. If not, the volume can be reduced under pressure.
- **Workup:** Pour the reaction mixture over crushed ice to precipitate the product. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.
- **Purification:** The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the final product.

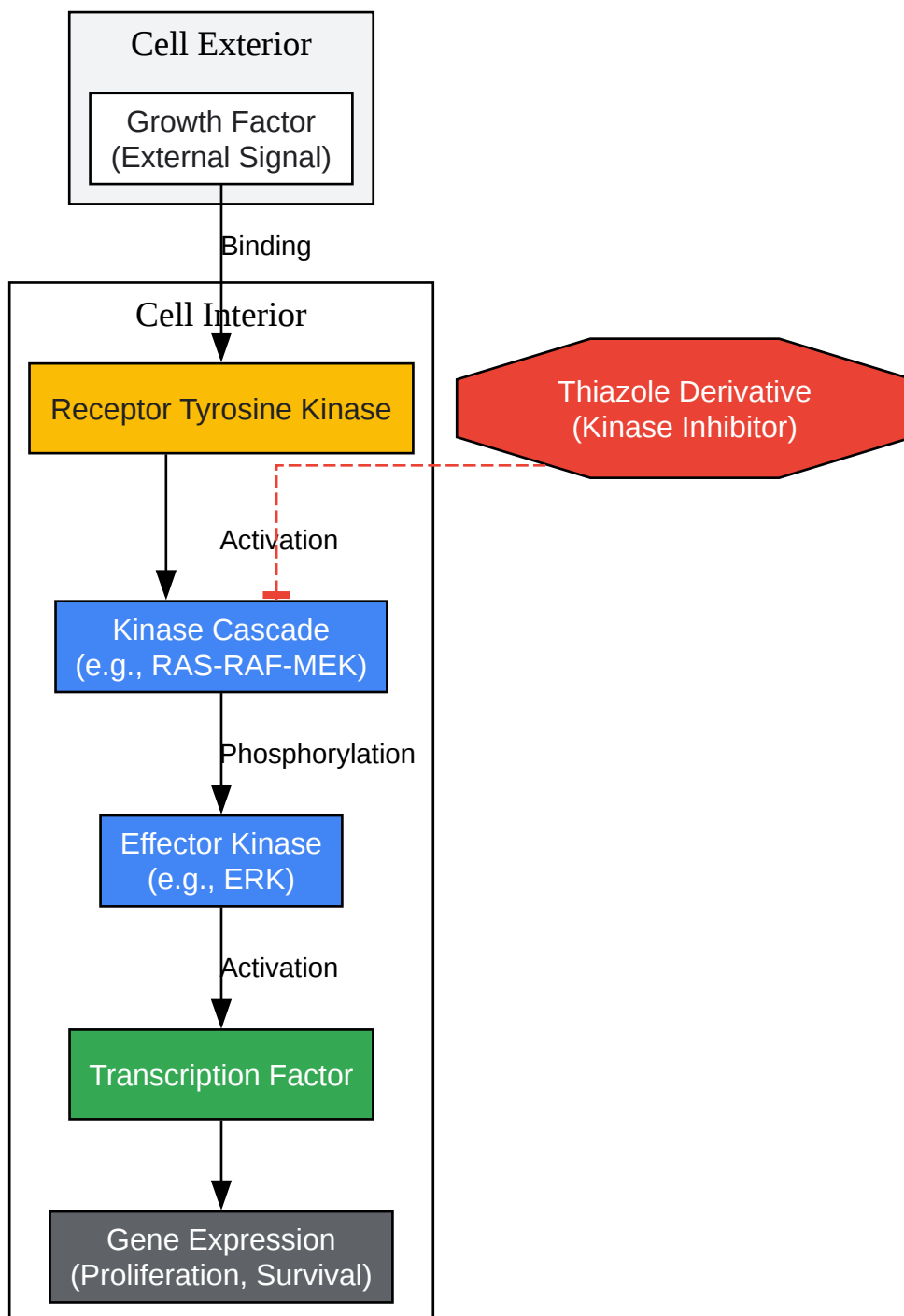
Applications in Drug Development and Research

Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs and biologically active agents.[\[6\]](#)[\[7\]](#)[\[8\]](#) They exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[\[6\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

- **Building Block:** **2-Bromo-5-(trifluoromethyl)thiazole** is primarily used as a versatile intermediate in organic synthesis.[\[2\]](#) The bromine atom at the 2-position is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.[\[12\]](#)
- **Pharmacological Significance:** The trifluoromethyl (CF_3) group is a crucial substituent in modern drug design. Its high electronegativity and lipophilicity can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[\[2\]](#) Studies on related trifluoromethyl-thiazole compounds have demonstrated potent fungicidal and insecticidal activity.[\[11\]](#)

Biological Activity and Signaling Pathways

While specific pathway data for this exact compound is not available, derivatives of 2-aminothiazole are known to act as potent inhibitors of various protein kinases, which are critical nodes in cellular signaling pathways that control cell growth, proliferation, and survival.[3] Inhibition of these pathways is a key mechanism for many anticancer drugs.



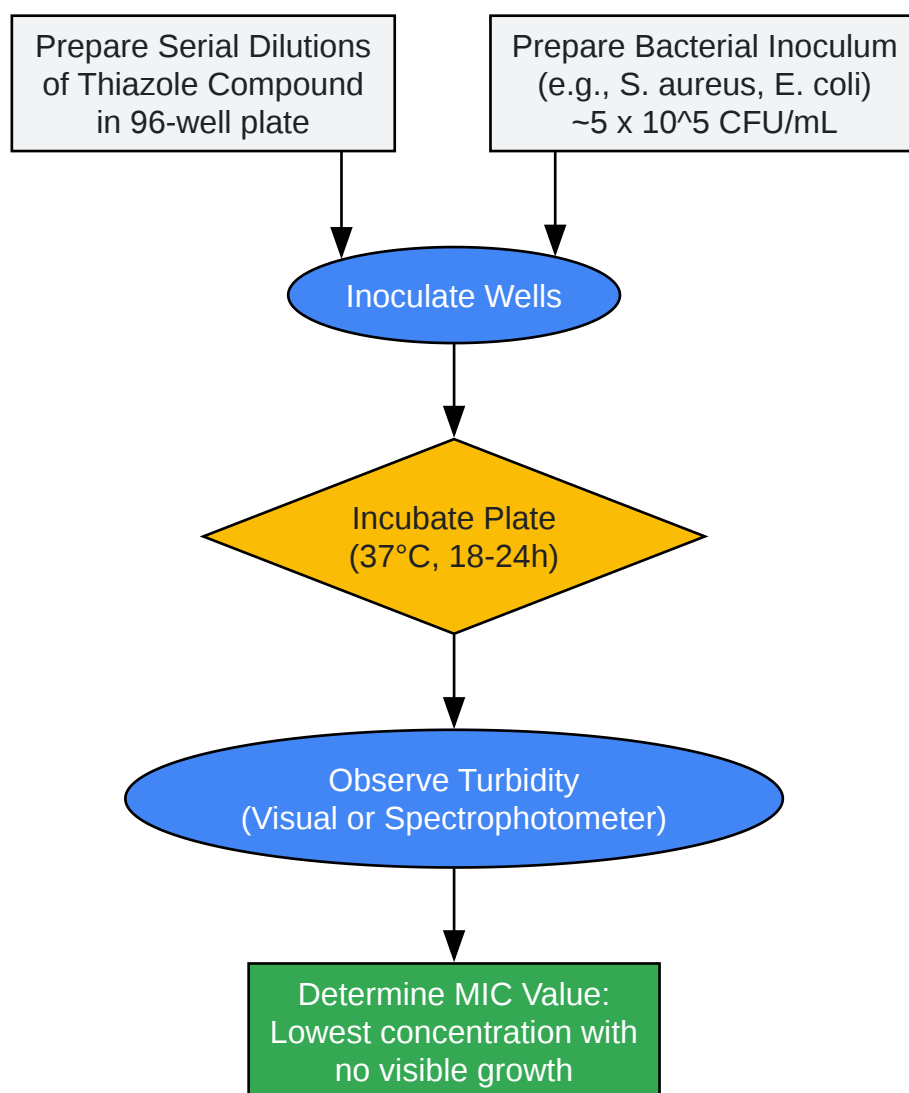
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Caption: A generic kinase signaling pathway often targeted by thiazole-based inhibitors.

Experimental Protocols for Biological Assays

This protocol, adapted from standard methodologies, determines the lowest concentration of a compound that inhibits visible microbial growth.^[3]^[10]

- **Preparation:** Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
- **Inoculation:** Prepare a bacterial inoculum adjusted to a concentration of approximately 5×10^5 CFU/mL. Add the inoculum to each well of the microtiter plate.
- **Controls:** Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
- **Incubation:** Incubate the plates at 37°C for 18-24 hours.
- **Analysis:** Determine the MIC by visually inspecting the plates for the lowest compound concentration that shows no turbidity (visible growth). The results can be confirmed by measuring the optical density at 600 nm.



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Caption: Standard workflow for a Minimum Inhibitory Concentration (MIC) assay.

This protocol outlines a general method to assess the inhibitory activity of a compound against a specific protein kinase.[3]

- Preparation: Prepare a serial dilution of the test compound in DMSO.
- Kinase Reaction: In a 96-well plate, add the kinase enzyme, the specific peptide substrate, and the appropriate kinase assay buffer.
- Initiation: Add the test compound and ATP to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

- ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
- Signal Generation: Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal.
- Measurement: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP formed and thus reflects kinase activity. Calculate IC₅₀ values from the dose-response curve.

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